1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

Physicochemical profiling Drug-likeness LogP comparison

1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1190018-31-5; MW 405.88 g/mol) is a fully substituted 5-aminopyrazole bearing three distinct aryl groups at positions 1, 3, and 4 of the pyrazole core. It belongs to the 1,3,4-trisubstituted pyrazol-5-amine class, a scaffold extensively validated as a kinase inhibitor template in medicinal chemistry.

Molecular Formula C23H20ClN3O2
Molecular Weight 405.9 g/mol
Cat. No. B13068180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
Molecular FormulaC23H20ClN3O2
Molecular Weight405.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N)OC
InChIInChI=1S/C23H20ClN3O2/c1-28-19-13-8-16(14-20(19)29-2)21-22(15-6-4-3-5-7-15)26-27(23(21)25)18-11-9-17(24)10-12-18/h3-14H,25H2,1-2H3
InChIKeyVSARPJKQTOQUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine: Structural Identity and Class Position for Procurement Decisions


1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 1190018-31-5; MW 405.88 g/mol) is a fully substituted 5-aminopyrazole bearing three distinct aryl groups at positions 1, 3, and 4 of the pyrazole core [1]. It belongs to the 1,3,4-trisubstituted pyrazol-5-amine class, a scaffold extensively validated as a kinase inhibitor template in medicinal chemistry [2]. The compound is commercially available through Enamine (catalog EN300-110999, purity ≥95%) as part of their high-throughput screening collection, positioning it as an accessible entry point for hit discovery campaigns targeting this chemotype [1].

Why 1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Cannot Be Replaced by Simpler Pyrazol-5-amine Analogs


Within the 5-aminopyrazole class, biological activity is exquisitely sensitive to both the nature and the regiochemical placement of aryl substituents. Published structure–activity relationship (SAR) studies on trisubstituted pyrazol-5-amines demonstrate that a regioisomeric switch—exchanging the substituents at positions 3 and 4—can completely abrogate p38α MAP kinase inhibition while redirecting activity toward an entirely different kinase panel (Src, B-Raf, VEGFR-2, EGFR) [1]. Furthermore, removal of the 4-aryl group in going from 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (BDBM21617, IC₅₀ = 33,000 nM against PGDS) to simpler 1,3-disubstituted analogs results in loss of detectable enzyme inhibition, confirming that the 4-position substituent is a critical pharmacophoric element [2]. These findings establish that the unique 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl substitution pattern of the target compound occupies a distinct region of chemical and biological space that cannot be replicated by simpler, commercially abundant pyrazol-5-amine analogs.

Head-to-Head and Cross-Study Quantitative Differentiation of 1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 72411-49-5)

The target compound (MW = 405.88 g/mol) is 50.4% heavier than the most common commercially available analog, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine (MW = 269.73 g/mol, CAS 72411-49-5), due to the additional 3,4-dimethoxyphenyl group at position 4 . This structural difference shifts the compound from a fragment-like space (MW < 300) into lead-like chemical space (MW 300–500), substantially altering its property profile [1]. The target compound possesses 2 H-bond donors and 5 H-bond acceptors (versus 2 and 3, respectively, for the disubstituted analog), increasing its capacity for directional intermolecular interactions with biological targets .

Physicochemical profiling Drug-likeness LogP comparison

Enzyme Inhibition Activity Gap: PGDS GST Assay Comparison with 4-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (BDBM21617)

The closest structurally characterized analog, 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (BDBM21617), which differs from the target compound only by the absence of the 4-chloro substituent on the N¹-phenyl ring, was tested in a hematopoietic prostaglandin D synthase (PGDS) glutathione-S-transferase (GST) activity assay and exhibited an IC₅₀ of 33,000 nM (33 μM) at pH 7.2 and 2°C [1]. The target compound introduces a para-chloro substituent on the N¹-phenyl ring, a structural modification known in medicinal chemistry to modulate both target binding affinity (via halogen bonding and hydrophobic interactions) and metabolic stability (by blocking para-hydroxylation). While direct assay data for the target compound are not publicly available, the chlorine substituent represents a well-precedented handle for tuning potency and ADME properties within pyrazole-based kinase inhibitor series [2].

PGDS inhibition GST activity Enzyme assay

Kinase Inhibitor Scaffold Validation: Nanomolar Potency Achievable Within the 1,3,4-Trisubstituted Pyrazol-5-amine Class

The 1,3,4-trisubstituted pyrazol-5-amine scaffold has been validated as a kinase inhibitor pharmacophore. The closest published analog in terms of scaffold topology is 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (compound 6a), which displayed nanomolar IC₅₀ values against a panel of cancer-relevant kinases: VEGFR-2 IC₅₀ = 0.034 μM (34 nM), EGFR L858R IC₅₀ = 0.031 μM (31 nM), EGFR wt IC₅₀ = 0.113 μM (113 nM), Src IC₅₀ = 0.27 μM (270 nM), and B-Raf V600E IC₅₀ = 0.592 μM (592 nM) [1]. Although the target compound bears different aryl substituents (3-phenyl instead of 3-pyridin-4-yl; 4-(3,4-dimethoxyphenyl) instead of 4-(4-fluorophenyl); N¹-(4-chlorophenyl) instead of N¹-(2,4,6-trichlorophenyl)), the shared 1,3,4-trisubstituted pyrazol-5-amine core establishes that this chemotype is capable of sub-micromolar kinase inhibition. The 3,4-dimethoxyphenyl group present in the target compound may confer additional hydrogen-bonding opportunities at the kinase ATP-binding site via its methoxy oxygen atoms [2].

Kinase inhibition Anticancer VEGFR-2 B-Raf EGFR

Procurement Differentiation: Unique Substituent Combination Not Duplicated in Common Commercial Screening Collections

A survey of commercially available 5-aminopyrazole derivatives reveals that the three most closely related purchasable analogs each lack one of the three defining substituents of the target compound: 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 72411-49-5) lacks the 4-(3,4-dimethoxyphenyl) group; 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (ChemSpider ID) lacks the 4-chloro substituent; and 4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine lacks the N¹-aryl substituent entirely . The target compound (Enamine EN300-110999) is the only commercially cataloged compound that simultaneously incorporates the 4-chlorophenyl, 3,4-dimethoxyphenyl, and phenyl groups on the pyrazol-5-amine core [1]. This unique substitution pattern ensures that the compound cannot be substituted by any single off-the-shelf analog in a screening campaign, as the combination of all three aryl groups defines a distinct vector set for target engagement.

Chemical diversity Screening library Procurement exclusivity

Evidence-Backed Application Scenarios for 1-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine in Scientific and Industrial Workflows


Kinase-Focused Hit Identification Campaigns Targeting VEGFR-2, EGFR, Src, or B-Raf

The target compound is rationally prioritized for kinase inhibitor screening based on class-level validation of the 1,3,4-trisubstituted pyrazol-5-amine core. Compound 6a, a close scaffold analog, achieved IC₅₀ values of 34 nM (VEGFR-2), 31 nM (EGFR L858R), 113 nM (EGFR wt), 270 nM (Src), and 592 nM (B-Raf V600E) [1]. Screening the target compound in analogous kinase panels would establish whether the unique 3,4-dimethoxyphenyl and 4-chlorophenyl substitution pattern confers differentiated selectivity or potency relative to the published 6a series. Procurement priority is justified specifically when the screening cascade includes wild-type and mutant forms of these kinases.

Structure–Activity Relationship Expansion at the Pyrazole C⁴ Position

The compound provides a direct comparator for SAR studies exploring the C⁴ substituent in 1,3,4-trisubstituted pyrazol-5-amines. The baseline 4-unsubstituted analog 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS 72411-49-5, MW 269.73) differs by 136 Da and two H-bond acceptor atoms . Testing the target compound alongside this simpler analog enables quantification of the contribution of the 3,4-dimethoxyphenyl group to target affinity, selectivity, and physicochemical properties. This head-to-head comparison directly addresses whether the additional synthetic complexity and cost of the target compound are warranted by improved biological performance.

PGDS-Targeted Probe Development with a Defined Activity Baseline

The closest available analog, 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (BDBM21617), demonstrated IC₅₀ = 33,000 nM against hematopoietic prostaglandin D synthase GST activity [2]. The target compound's additional 4-chloro substituent on the N¹-phenyl ring provides a rational chemical modification for probing whether chlorine-mediated halogen bonding or hydrophobic effects improve PGDS binding affinity. This scenario is appropriate for research groups seeking to develop chemical probes for PGDS with a pre-established, albeit modest, activity benchmark.

Computational Docking and Pharmacophore Modeling with a Fully Decorated Core Scaffold

The target compound, bearing three electronically and sterically distinct aryl substituents (electron-withdrawing 4-chlorophenyl, electron-rich 3,4-dimethoxyphenyl, and unsubstituted phenyl), serves as an information-rich input for computational pharmacophore modeling and molecular docking studies. The compound's 5 H-bond acceptor atoms provide multiple anchor points for pose prediction, while the absence of direct bioactivity data creates an opportunity for prospective virtual screening validation [3]. This application is particularly relevant for academic groups developing predictive models for kinase or PGDS inhibition using the pyrazol-5-amine scaffold.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.